Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Overview
Description
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves sequential site-selective cross-coupling reactions . The process begins with 2,6-dibromopyrazolo[1,5-A]pyrimidine . A regio-controlled Sonogashira-type coupling of this compound with a wide range of terminal alkynes is then performed . This results in excellent selectivity in favor of the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis
The InChI code for Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is 1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate include Sonogashira-type coupling, Suzuki–Miyaura coupling, and Buchwald–Hartwig coupling . These reactions allow for the introduction of various groups at specific positions on the pyrazolo[1,5-A]pyrimidine scaffold .Physical And Chemical Properties Analysis
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a solid substance . It has a molecular weight of 270.09 . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidine Derivatives : A study by Bruni et al. (1994) involved synthesizing a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, using ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are structurally related to Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate. This synthesis was part of research into potential benzodiazepine receptor ligands (Bruni et al., 1994).
Structural Analysis and Independent Synthesis : Another study by Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with related compounds, including ethyl 6-acetyl-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate, through 13C NMR spectroscopy. This provided insights into the structural correction of pyrazolo[1,5-a][1,3]diazepine derivatives (Chimichi et al., 1993).
Synthesis of Novel Pyrazolo[1,5-c]-1,2,4-Triazolo[4,3-a]pyrimidines : Atta (2011) explored the synthesis of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, which involved electrophilic substitutions and formylation using compounds related to Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate. This study was significant for the preparation of novel chemical compounds (Atta, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Future Directions
The promising results from the synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-A]pyrimidine scaffold . Computational studies could provide explanations for the origin of regioselectivity . This could lead to the development of more efficient synthesis methods and potentially new applications for this compound.
properties
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXUKJGNOMCPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678365 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate | |
CAS RN |
1005209-42-6 | |
Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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